![molecular formula C7H15Cl2N5 B1379519 5-Piperidin-4-YL-4H-1,2,4-triazol-3-amine dihydrochloride CAS No. 1417363-65-5](/img/structure/B1379519.png)
5-Piperidin-4-YL-4H-1,2,4-triazol-3-amine dihydrochloride
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Overview
Description
The compound “5-Piperidin-4-YL-4H-1,2,4-triazol-3-amine dihydrochloride” seems to be a complex organic molecule that likely contains a piperidine ring and a 1,2,4-triazole ring . Compounds containing these structural frameworks have been widely studied and demonstrated to exhibit a wide range of pharmacological properties .
Synthesis Analysis
While specific synthesis methods for “5-Piperidin-4-YL-4H-1,2,4-triazol-3-amine dihydrochloride” were not found, similar compounds have been synthesized in the literature. For instance, a series of 1,2,3-triazole compounds possessing a 1,2,4-oxadiazole ring were efficiently synthesized .
Scientific Research Applications
Chemical Research
The compound is used in chemical research due to its unique nitrogen heterocyclic structure . It can serve as a building block in the synthesis of various organic compounds.
Pharmaceutical Research
This compound is used in pharmaceutical research as a drug intermediate . It can be used in the synthesis of new drugs, contributing to the development of novel treatments for various diseases.
Pesticide and Insecticide Synthesis
The compound plays a significant role in the synthesis of pesticides and insecticides . Its unique structure can contribute to the effectiveness of these products.
Synthesis of Biologically Active Compounds
It is used in the synthesis of biologically active compounds . These compounds can have various applications in biological and medical research.
Neuroprotective Agents
There is some evidence suggesting that derivatives of this compound could have potential as neuroprotective agents . However, more research is needed in this area.
Mechanism of Action
Target of Action
Similar compounds have been associated with the inhibition of alpha-synuclein (α-syn) aggregation, a protein that plays a crucial role in parkinson’s disease .
Mode of Action
Based on the behavior of similar compounds, it may interact with its targets to inhibit the aggregation of α-syn . This interaction could potentially lead to changes in the protein structure, preventing the formation of harmful aggregates.
Biochemical Pathways
In the context of parkinson’s disease, the inhibition of α-syn aggregation can affect the dopaminergic neurons in the substantia nigra pars compacta of the brain, which is a key pathway involved in this disease .
Result of Action
Similar compounds have shown the ability to prevent neurodegeneration produced by the neurotoxin mptp, affecting the levels of pd markers after the administration of the same neurotoxin .
properties
IUPAC Name |
5-piperidin-4-yl-1H-1,2,4-triazol-3-amine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N5.2ClH/c8-7-10-6(11-12-7)5-1-3-9-4-2-5;;/h5,9H,1-4H2,(H3,8,10,11,12);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDSACAJWAKBII-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC(=NN2)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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